molecular formula C16H33BO3Si B13404367 tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane

Cat. No.: B13404367
M. Wt: 312.3 g/mol
InChI Key: IGIZCTTUZKKHNQ-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate boronic ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields silanols, reduction yields silanes, and substitution reactions yield various substituted silanes .

Scientific Research Applications

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its silicon and boron moieties with various molecular targets. The silicon moiety can form stable bonds with carbon, oxygen, and nitrogen atoms, while the boron moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is unique due to its specific combination of silicon and boron moieties, which provides it with distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-13(11-12-18-21(9,10)14(2,3)4)17-19-15(5,6)16(7,8)20-17/h1,11-12H2,2-10H3

InChI Key

IGIZCTTUZKKHNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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